molecular formula C11H14N2O2 B13890402 1-[(3-Hydroxyphenyl)methyl]piperazin-2-one

1-[(3-Hydroxyphenyl)methyl]piperazin-2-one

Cat. No.: B13890402
M. Wt: 206.24 g/mol
InChI Key: BQRIHMRCLMWGAJ-UHFFFAOYSA-N
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Description

1-[(3-Hydroxyphenyl)methyl]piperazin-2-one is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Hydroxyphenyl)methyl]piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization reaction gives the desired piperazin-2-one derivatives .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale synthesis techniques These methods may include the use of continuous flow reactors and high-throughput screening to optimize reaction conditions and yields

Chemical Reactions Analysis

Types of Reactions

1-[(3-Hydroxyphenyl)methyl]piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-[(3-Hydroxyphenyl)methyl]piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Hydroxyphenyl)methyl]piperazin-2-one involves its interaction with specific molecular targets. For instance, it may act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the modulation of neurotransmitter release and subsequent physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Hydroxyphenyl)piperazine: Similar in structure but lacks the piperazin-2-one moiety.

    3-(1-Piperazino)phenol: Another related compound with similar biological activities.

Uniqueness

1-[(3-Hydroxyphenyl)methyl]piperazin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

1-[(3-hydroxyphenyl)methyl]piperazin-2-one

InChI

InChI=1S/C11H14N2O2/c14-10-3-1-2-9(6-10)8-13-5-4-12-7-11(13)15/h1-3,6,12,14H,4-5,7-8H2

InChI Key

BQRIHMRCLMWGAJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1)CC2=CC(=CC=C2)O

Origin of Product

United States

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